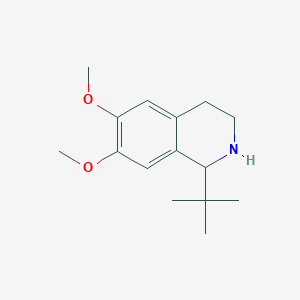![molecular formula C12H20N2 B253530 N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)
N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine, commonly known as DMMDA, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s by Alexander Shulgin and has been studied for its potential use in scientific research.
Mécanisme D'action
DMMDA acts as a partial agonist at the 5-HT2A receptor, meaning it activates the receptor to a lesser extent than a full agonist. This results in a weaker response from the receptor compared to a full agonist. DMMDA also acts as a reuptake inhibitor of serotonin, meaning it blocks the reuptake of serotonin into the presynaptic neuron, leading to an increase in serotonin levels in the synaptic cleft.
Biochemical and Physiological Effects:
Studies have shown that DMMDA can induce changes in perception, cognition, and mood. It has been found to have hallucinogenic effects, similar to those of other phenethylamines such as mescaline and 2C-B. DMMDA has also been found to increase heart rate and blood pressure, as well as cause pupil dilation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMMDA for lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. However, its hallucinogenic effects can also be a limitation, as it may be difficult to separate the effects of the drug on behavior from its effects on perception.
Orientations Futures
There are several potential future directions for research on DMMDA. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use in the study of the neural basis of consciousness and perception. Further research is needed to fully understand the effects of DMMDA and its potential applications in scientific research.
Méthodes De Synthèse
DMMDA can be synthesized through several methods, including the reduction of 4-(dimethylamino)-2,5-dimethylbenzaldehyde with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 4-(dimethylamino)-2,5-dimethylphenyl nitropropene with sodium borohydride.
Applications De Recherche Scientifique
DMMDA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is known to play a role in the regulation of mood, cognition, and perception.
Propriétés
Nom du produit |
N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.3 g/mol |
Nom IUPAC |
1-N,1-N,4-N,4-N,2,5-hexamethylbenzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2/c1-9-7-12(14(5)6)10(2)8-11(9)13(3)4/h7-8H,1-6H3 |
Clé InChI |
ALGFFTTZNPRGNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N(C)C)C)N(C)C |
SMILES canonique |
CC1=CC(=C(C=C1N(C)C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















